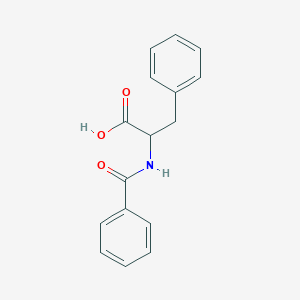
Benzoyl-dl-phenylalanine
説明
2-(benzoylamino)-3-phenylpropanoic acid is a member of the class of benzamides that is 3-phenylpropanoic acid in which one of the hydrogens at position 2 has been replaced by a benzoylamino group. It is a N-acyl-amino acid and a member of benzamides.
科学的研究の応用
Hypoglycemic Activity : Shinkai et al. (1988) discovered that N-Benzoyl-DL-phenylalanine exhibits hypoglycemic activity. Their research involved synthesizing and evaluating various analogues for blood glucose lowering activity, leading to the development of a compound more potent than the original (Shinkai et al., 1988).
Photocrosslinking in Biology : Chin et al. (2002) utilized benzoylphenylalanine for in vivo incorporation into proteins in Escherichia coli. This methodology, involving the use of benzoylphenylalanine as a photocrosslinking agent, is significant for exploring protein interactions both in vitro and in vivo (Chin et al., 2002).
Anaerobic Aromatic Metabolism : Hirsch et al. (1998) studied the enzyme phenylglyoxylate oxidoreductase in Azoarcus evansii, which is involved in the anaerobic metabolism of phenylalanine to benzoyl-CoA, a key intermediate in aromatic metabolism (Hirsch et al., 1998).
Photolabeling of Calmodulin : Kauer et al. (1986) demonstrated the use of p-benzoyl-L-phenylalanine in photolabeling calmodulin, a method useful for studying protein interactions (Kauer et al., 1986).
X-ray and Solid-State NMR Studies : Potrzebowski et al. (2000) conducted X-ray and solid-state NMR studies on N-benzoyl-phenylalanine, providing insights into its molecular structure (Potrzebowski et al., 2000).
Enzyme Esterase Activity : Bannerman and Nicolet (1976) isolated an enzyme from Micropolyspora faeni that hydrolyzes N-benzoyl-DL-phenylalanine-beta-naphthyl ester. This enzyme is medically significant and was characterized for its properties (Bannerman & Nicolet, 1976).
Hydrogen Bonding Studies : Potrzebowski et al. (1999) investigated hydrogen bonding in N-benzoyl-phenylalanine using solid-state NMR spectroscopy. This research contributes to understanding intermolecular interactions in such compounds (Potrzebowski et al., 1999).
Phenylalanine Metabolism in Bacteria : Schneider et al. (1997) studied the anaerobic metabolism of phenylalanine in Thauera aromatica, providing insights into the enzymatic processes involved (Schneider et al., 1997).
作用機序
Target of Action
The primary targets of Benzoyl-dl-phenylalanine are Tyrosine-protein phosphatase non-receptor type 1 and Tyrosine–tRNA ligase, cytoplasmic . These proteins play crucial roles in cellular processes, including protein synthesis and signal transduction .
Biochemical Pathways
This compound may affect various biochemical pathways. For instance, it has been used in the photolabeling of calmodulin, a protein that interacts with various enzymes and other proteins, influencing numerous cellular processes . .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interactions with its targets. For example, its use in photolabeling calmodulin suggests it may influence the activities of the many enzymes that interact with calmodulin . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photoreactivity of this compound suggests that light exposure could influence its activity . Additionally, factors such as pH and temperature could potentially affect its stability and interaction with its targets.
生化学分析
Biochemical Properties
Benzoyl-dl-phenylalanine plays a significant role in biochemical reactions, primarily as a photoreactive amino acid analog. It is often used in photoaffinity labeling, a technique that helps identify and study protein interactions. For instance, this compound can be incorporated into synthetic peptides, which can then be used to probe the binding sites of proteins such as calmodulin . The interaction between this compound and calmodulin is specific and can be induced by photolysis, leading to covalent modification of the protein. This specificity makes it a valuable tool for studying protein-protein interactions and enzyme-substrate relationships.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways and gene expression by acting as a photoreactive probe. When incorporated into peptides, this compound can be used to study the dynamics of protein interactions within cells. For example, its incorporation into calmodulin-binding peptides allows researchers to investigate the role of calmodulin in various cellular processes, including signal transduction and gene regulation . Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in amino acid metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions and photoreactive properties. Upon exposure to ultraviolet light, the benzoyl group forms a reactive intermediate that can covalently bind to nearby biomolecules. This photoreactive property is utilized in photoaffinity labeling to study enzyme mechanisms and protein interactions. For instance, this compound can be used to identify the binding sites of enzymes by forming covalent bonds with amino acid residues in the active site . This technique provides insights into the molecular mechanisms of enzyme catalysis and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal laboratory conditions, but its photoreactive properties can lead to degradation upon prolonged exposure to light. Studies have shown that this compound can maintain its activity for extended periods when stored in the dark and at low temperatures . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s photoreactive properties are used to study protein interactions over time.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study protein interactions without significant adverse effects. At high doses, this compound can exhibit toxic effects, including disruption of cellular metabolism and enzyme function . Threshold effects have been observed, where the compound’s photoreactive properties become more pronounced at higher concentrations, leading to increased covalent modification of proteins.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It can be metabolized by enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine . Additionally, this compound can interact with enzymes involved in the phenylpropanoid pathway, leading to the production of various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments . Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific sites, such as the cytoplasm or organelles. This distribution is crucial for its function as a photoreactive probe in biochemical studies.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be targeted to various cellular compartments, including the cytoplasm and organelles, through specific targeting signals and post-translational modifications . For example, when incorporated into peptides, this compound can be directed to the nucleus or mitochondria, where it can interact with proteins involved in gene expression and energy metabolism. This subcellular localization is critical for its role in studying protein interactions and enzyme mechanisms.
特性
IUPAC Name |
2-benzamido-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKISZUVEBESJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311364 | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2901-76-0, 93059-41-7, 2566-22-5 | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2901-76-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC167264 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC118532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



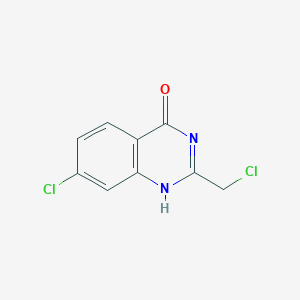
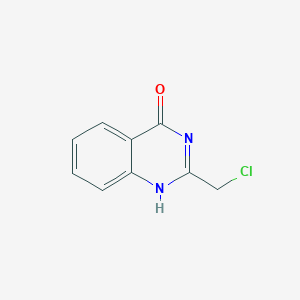
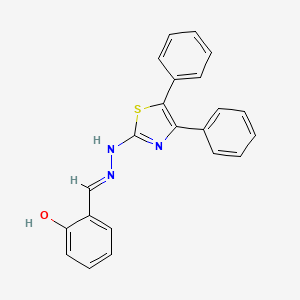

![2-{2-[2-(2-Formylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B7734498.png)


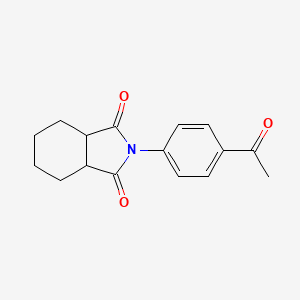
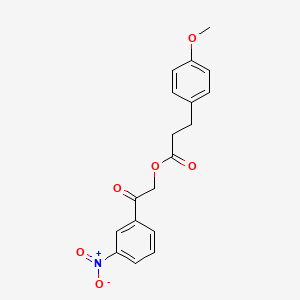

![[2-(4-Methylphenyl)-2-oxoethyl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B7734530.png)
![[2-(4-Nitrophenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B7734533.png)
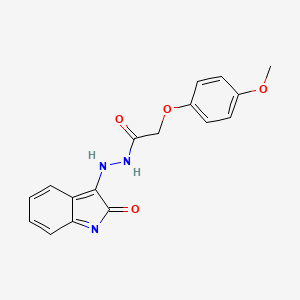
![3-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7734576.png)